molecular formula C16H18O2 B13330528 2,3-Diisopropylnaphthalene-1,4-dione

2,3-Diisopropylnaphthalene-1,4-dione

Cat. No.: B13330528
M. Wt: 242.31 g/mol
InChI Key: NIWAAQZKZXDKPL-UHFFFAOYSA-N
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Description

2,3-Diisopropylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by two isopropyl groups at the 2- and 3-positions of the naphthalene ring. Naphthoquinones are redox-active molecules with applications in organic synthesis, pharmaceuticals, and materials science due to their electron-deficient aromatic systems .

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2,3-di(propan-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C16H18O2/c1-9(2)13-14(10(3)4)16(18)12-8-6-5-7-11(12)15(13)17/h5-10H,1-4H3

InChI Key

NIWAAQZKZXDKPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diisopropylnaphthalene-1,4-dione can be synthesized through a multi-step process involving the introduction of isopropyl groups to the naphthalene ring followed by oxidation to form the quinone structure. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 2,3-diisopropylnaphthalene. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Diisopropylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diisopropylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a redox-active compound in the study of electron transfer processes and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its redox properties and ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Diisopropylnaphthalene-1,4-dione involves its redox properties, which allow it to participate in electron transfer reactions. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can interact with cellular components such as enzymes and proteins, potentially leading to the generation of reactive oxygen species and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The substituents at the 2- and 3-positions significantly influence reactivity and selectivity in naphthoquinones:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Reactivity References
2,3-Dichloronaphthalene-1,4-dione Cl⁻ at 2,3-positions Not provided C₁₀H₄Cl₂O₂ High selectivity for mono-coupled products under surfactant-mediated conditions .
2,3-Diphenylphthalazine-1,4-dione Ph⁻ at 2,3-positions 63546-88-3 C₂₀H₁₂N₂O₂ Enhanced stability due to aromatic π-stacking; limited biological data .
2-Chloro-3-(propylamino)-naphthoquinone Cl⁻ at 2-, NHPr at 3- 22272-27-1 C₁₃H₁₂ClNO₂ Potential cannabinoid receptor interactions; higher solubility in polar solvents .
1,4-Dihydronaphthalene-1,4-dione H⁻ at 1,4-positions 130-15-4 C₁₀H₆O₂ Reduced redox activity compared to substituted derivatives .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl⁻) : Enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., coupling with anilines in surfactant systems) .
  • Bulky substituents (e.g., isopropyl) : Likely reduce reaction rates due to steric hindrance but may improve thermal stability.

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